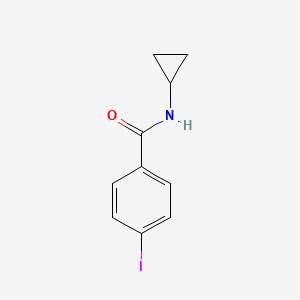

N-cyclopropyl-4-iodobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-cyclopropyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYDJAWERUKJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropyl-4-iodobenzamide, a valuable building block in medicinal chemistry. The document details a reliable synthetic pathway, the underlying reaction mechanism, and a comprehensive experimental protocol. Quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Synthesis Pathway and Strategy

The most common and efficient method for the synthesis of this compound is through the amide coupling of 4-iodobenzoic acid and cyclopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine. A widely used and effective combination of coupling agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism. The key steps are the activation of the carboxylic acid by EDC, followed by the formation of a more stable active ester with HOBt, which then readily reacts with the amine.

-

Activation of Carboxylic Acid: The carbodiimide (EDC) protonates, and the carboxylate group of 4-iodobenzoic acid attacks the central carbon atom of EDC, forming a highly reactive O-acylisourea intermediate.

-

Formation of HOBt Active Ester: The O-acylisourea intermediate can be attacked by the nucleophilic HOBt. This forms an active ester and releases a water-soluble urea byproduct. The formation of the HOBt ester is crucial as it is more stable than the O-acylisourea and less prone to side reactions, such as racemization if chiral centers were present.

-

Amide Bond Formation: The amine (cyclopropylamine) then attacks the carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution results in the formation of the desired amide, this compound, and regenerates HOBt, which can participate in another catalytic cycle.

The detailed mechanism is illustrated in the following diagram:

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol

This protocol is adapted from established procedures for similar amide couplings and provides a reliable method for the synthesis of this compound.[1]

Materials and Reagents

| Material/Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 |

| Cyclopropylamine | C₃H₇N | 57.09 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |

| Brine (saturated aqueous sodium chloride) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 eq), cyclopropylamine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.

-

Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point and yield.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data and Characterization

Expected Reaction Parameters and Yield

| Parameter | Expected Value |

| Yield | 70-90% |

| Appearance | White to off-white solid |

| Purity | >95% (after chromatography) |

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 794539-14-3 |

| Molecular Formula | C₁₀H₁₀INO |

| Molecular Weight | 287.10 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 6.15 (br s, 1H), 2.89-2.83 (m, 1H), 0.88-0.83 (m, 2H), 0.63-0.59 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.9, 137.7, 134.1, 128.5, 95.8, 23.2, 6.9 |

| Mass Spectrum (ESI) | m/z: 288.0 [M+H]⁺ |

Safety Considerations

-

EDC and HOBt: These reagents are skin and eye irritants. Avoid inhalation and direct contact.

-

DCM and DMF: These are volatile solvents and should be handled in a well-ventilated fume hood.

-

DIPEA: This is a corrosive and flammable liquid.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The provided protocol, mechanism, and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Physical and chemical properties of N-cyclopropyl-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-iodobenzamide is a synthetic organic compound that has garnered interest within the scientific community. Its chemical structure, featuring a cyclopropyl group attached to an amide linkage and an iodinated benzene ring, presents a unique combination of functionalities that are significant in medicinal chemistry and drug design. The presence of the iodine atom allows for further molecular modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical, chemical, and (where available) biological properties of this compound, along with relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Due to the limited availability of publicly accessible experimental data, some properties are based on information from chemical suppliers and computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 794539-14-3 | [1] |

| Molecular Formula | C₁₀H₁₀INO | [1] |

| Molecular Weight | 287.10 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage | Store at -20°C for long-term | [2] |

Synthesis

Proposed Experimental Protocol: Amide Coupling of 4-Iodobenzoic Acid and Cyclopropylamine

This protocol is based on general amide bond formation reactions and may require optimization for specific laboratory conditions.

Materials:

-

4-Iodobenzoic acid

-

Cyclopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Dichloromethane (DCM).

-

Base Addition: To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir for 10 minutes at room temperature.

-

Amine Addition: Add cyclopropylamine (1.1 equivalents) to the reaction mixture.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthesis workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, some commercial suppliers indicate the availability of proton nuclear magnetic resonance (¹H NMR) data. The expected spectral characteristics are outlined below based on the compound's structure.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (iodinated ring), cyclopropyl protons, and an amide proton (N-H). The aromatic protons would likely appear as two doublets in the downfield region. The cyclopropyl protons would show complex multiplets in the upfield region. The amide proton signal would be a broad singlet. |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (with one directly attached to iodine showing a characteristic shift), and cyclopropyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and C-I stretching (in the far-IR region). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₀INO). |

Biological Activity

As of the latest available information, there are no specific published studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound.

However, the structural motifs present in the molecule are of interest in drug discovery. Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including but not limited to, antipsychotic, antiemetic, and anticancer effects. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, potency, and to modulate conformation.

A recent study on a related compound, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, demonstrated its activity as an inhibitor of RANKL-mediated osteoclast differentiation, suggesting potential applications in bone-related disorders.[3] While this does not directly implicate this compound, it highlights the potential for cyclopropyl-benzamide scaffolds to exhibit significant biological effects.

Future Research Directions

Given the lack of specific biological data, several avenues for future research on this compound can be proposed. A logical first step would be to perform a broad biological screening to identify potential targets or pathways.

Proposed High-Throughput Screening Workflow:

Caption: Proposed workflow for the biological screening of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a clear path for its synthesis, a significant gap exists in the public domain regarding its detailed physicochemical characterization, experimental spectral data, and biological activity. The structural features of this compound warrant further exploration to elucidate its potential therapeutic applications. The protocols and workflows outlined in this guide provide a framework for researchers to begin to fill these knowledge gaps.

References

- 1. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cyclopropyl-4-iodobenzamide CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-cyclopropyl-4-iodobenzamide, a molecule of interest in contemporary biomedical research. This document outlines its chemical identity, supplier information, and its role as a modulator of key cellular signaling pathways, with a focus on its activity as an inhibitor of the ATAD2 bromodomain.

Chemical Identity and Supplier Information

This compound is a synthetic organic compound with significant potential in the exploration of epigenetic regulatory mechanisms.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 794539-14-3 |

| Molecular Formula | C₁₀H₁₀INO |

| Molecular Weight | 287.10 g/mol |

A curated list of reputable suppliers for this compound is provided below to facilitate procurement for research purposes.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| InvivoChem | --INVALID-LINK-- |

| DC Chemicals | --INVALID-LINK-- |

| Chemenu Inc. | --INVALID-LINK-- |

Biological Activity: Targeting the ATAD2 Bromodomain

This compound has been identified as an inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain. ATAD2 is a crucial epigenetic reader protein that recognizes acetylated lysine residues on histones, thereby playing a pivotal role in chromatin organization and gene transcription.

The overexpression of ATAD2 is strongly correlated with poor prognosis in a variety of cancers, including breast, prostate, and lung cancer.[1] Its function as a coactivator for oncogenic transcription factors such as MYC and the androgen receptor underscores its significance as a therapeutic target in oncology.[2]

Signaling Pathways

Inhibition of the ATAD2 bromodomain by molecules like this compound can disrupt key oncogenic signaling pathways. ATAD2 has been shown to be involved in the regulation of several critical cellular processes that contribute to tumorigenesis.

Rb/E2F-cMyc Pathway

ATAD2 is a downstream target of the pRB/E2F pathway, which is fundamental for cell cycle progression.[2] ATAD2, in turn, acts as a cofactor for the MYC oncogene, amplifying its transcriptional activity.[2] By inhibiting ATAD2, this compound can potentially uncouple the E2F and MYC pathways, leading to cell cycle arrest and reduced proliferation of cancer cells.

Hedgehog Signaling Pathway

Recent studies have implicated ATAD2 in the activation of the Hedgehog signaling pathway, a critical regulator of embryonic development and a driver of carcinogenesis in several cancers when aberrantly activated. ATAD2 can cooperate with c-MYC to control the expression of key components of the Hedgehog pathway, such as Smoothened (SMO) and the GLI family of transcription factors.[3]

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available in the reviewed literature, its function as an ATAD2 bromodomain inhibitor suggests its utility in various established assays for characterizing bromodomain inhibitors. The following are generalized protocols that can be adapted for the evaluation of this compound.

AlphaScreen Assay for ATAD2 Bromodomain Binding

This assay is a bead-based, non-radioactive method to measure the binding of the ATAD2 bromodomain to an acetylated histone peptide.

Materials:

-

Recombinant human ATAD2 bromodomain protein

-

Biotinylated histone H4 acetylated at lysine 5 (H4K5ac) peptide

-

Streptavidin-coated Donor beads

-

Anti-His-tag Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the ATAD2 protein and the test compound or DMSO control.

-

Incubate for 15 minutes at room temperature.

-

Add the biotinylated H4K5ac peptide and incubate for another 15 minutes.

-

Add a mixture of Streptavidin-Donor and Anti-His-Acceptor beads.

-

Incubate for 60 minutes in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

-

The signal will be inversely proportional to the binding of the inhibitor.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the thermal stability of the protein.

Materials:

-

Cancer cell line with known ATAD2 expression (e.g., breast cancer cell line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for heating, cell lysis, and Western blotting

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or DMSO control for a defined period.

-

Harvest and resuspend cells in PBS with protease inhibitors.

-

Heat cell lysates to a range of temperatures (e.g., 40-70°C).

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble ATAD2 protein in the supernatant by Western blotting.

Data Analysis:

-

Increased thermal stability of ATAD2 in the presence of the compound indicates target engagement.

-

Plot the amount of soluble ATAD2 as a function of temperature to generate a melting curve.

Conclusion

This compound represents a valuable chemical tool for the study of ATAD2 biology and its role in cancer. Its ability to inhibit the ATAD2 bromodomain provides a mechanism to probe the downstream consequences of this inhibition on critical oncogenic signaling pathways. The experimental frameworks provided herein offer a starting point for researchers to investigate the cellular and biochemical effects of this compound, with the ultimate goal of advancing our understanding of epigenetic regulation in disease and developing novel therapeutic strategies.

References

Biological Activity Screening of N-cyclopropylbenzamide Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activity screening of N-cyclopropylbenzamide derivatives. While specific comprehensive data on N-cyclopropyl-4-iodobenzamide derivatives is limited in publicly available research, this document outlines the common screening paradigms, experimental protocols, and potential mechanisms of action based on studies of structurally related N-cyclopropylbenzamide analogs. The methodologies and data presentation formats provided herein serve as a robust framework for the investigation of this class of compounds.

Introduction to N-cyclopropylbenzamide Derivatives

The N-cyclopropylbenzamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules. The cyclopropyl group often confers favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. The benzamide core provides a versatile platform for synthetic modification, allowing for the exploration of a wide chemical space to modulate biological activity. The introduction of a halogen, such as iodine at the 4-position of the benzamide ring, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, potentially through halogen bonding or by altering electronic characteristics.

Key Biological Activities and Screening Paradigms

N-cyclopropylbenzamide derivatives have been investigated for a range of biological activities. A typical screening cascade for a novel series of these compounds would involve a tiered approach, starting with broad primary screens followed by more specific secondary and mechanistic assays.

Anticancer Activity

A primary area of investigation for novel benzamide derivatives is their potential as anticancer agents. Screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for a Series of this compound Derivatives

| Compound ID | Modification | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Cell Line (HCT116) IC₅₀ (µM) |

| NCIB-1 | - | 15.2 | 21.8 | 18.5 |

| NCIB-2 | 2-Methyl | 8.7 | 12.4 | 10.1 |

| NCIB-3 | 3-Methoxy | 25.1 | 30.5 | 28.9 |

| NCIB-4 | 2,6-Dichloro | 2.1 | 3.5 | 2.9 |

| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. N-cyclopropylbenzamide derivatives can be screened for activity against a panel of clinically relevant bacteria and fungi.

Table 2: Hypothetical Antimicrobial Activity Data for a Series of this compound Derivatives

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| NCIB-1 | - | 32 | >64 | 16 |

| NCIB-2 | 2-Methyl | 16 | 64 | 8 |

| NCIB-3 | 3-Methoxy | >64 | >64 | 32 |

| NCIB-4 | 2,6-Dichloro | 8 | 32 | 4 |

| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |

| Fluconazole | (Control) | N/A | N/A | 2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. N-cyclopropylbenzamide derivatives can be screened against a variety of enzyme targets, such as kinases, which are often implicated in cancer and inflammatory diseases. For instance, related N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent p38α MAPK inhibitors.

Table 3: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitory Activity of a Related N-cyclopropylbenzamide Derivative

| Compound | p38α MAPK IC₅₀ (µM) |

| Compound 10g (N-cyclopropylbenzamide-benzophenone hybrid) | 0.027 |

This data is from a study on related, but structurally distinct, compounds and is included for context.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of screening results. Below are representative protocols for the key assays mentioned.

Cell Viability Assay (MTT Assay) for Anticancer Screening

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Screening

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Preparation: The this compound derivatives are serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (microorganisms with no compound) and a negative control (broth only) are included. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as reference compounds.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Workflows and Pathways

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening a library of novel compounds.

Hypothetical Signaling Pathway Inhibition

Based on the finding that related benzamides can inhibit p38 MAPK, a potential mechanism of action for anticancer activity could involve the modulation of this pathway. The following diagram illustrates a simplified p38 MAPK signaling cascade.

Conclusion

Potential Pharmacological Targets for N-cyclopropyl-4-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-iodobenzamide is a synthetic molecule featuring a central benzamide scaffold, substituted with a cyclopropyl group on the amide nitrogen and an iodine atom at the 4-position of the benzene ring. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural motifs—the benzamide core, the cyclopropylamide, and the iodophenyl group—are present in numerous biologically active compounds. This guide provides an in-depth analysis of potential pharmacological targets for this compound based on the known activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for initiating research and development efforts focused on this compound.

Potential Pharmacological Target Classes

Based on structural analogy to known bioactive molecules, this compound may exhibit affinity for a range of protein targets. The primary candidate classes include G-protein coupled receptors (GPCRs), enzymes, and other receptors implicated in various disease pathologies.

Dopamine D2 Receptors

The iodobenzamide scaffold is a well-established pharmacophore for dopamine D2 receptor ligands. Radioiodinated benzamides, such as [¹²³I]-Iodobenzamide (IBZM), are utilized as radiotracers for Single-Photon Emission Computed Tomography (SPECT) imaging of D2 receptors in the brain to diagnose conditions like Parkinson's disease and schizophrenia[1][2]. The 4-iodo substitution is critical for this activity.

Sigma Receptors

Benzamide derivatives have been extensively explored as ligands for sigma receptors, with some exhibiting high affinity and selectivity for the sigma-1 subtype[3]. These receptors are implicated in a variety of neurological disorders and cancer. A radioiodinated N-benzylpiperidin-4-yl)-4-iodobenzamide has been developed for imaging breast cancer by targeting sigma receptors[4][5].

Histone Deacetylases (HDACs)

The benzamide group can act as a zinc-binding motif in the active site of histone deacetylases. Novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDACs, specifically HDAC1 and HDAC2, with nanomolar efficacy[6]. These enzymes are key targets in oncology and for fibrotic diseases.

Monoamine Oxidases (MAOs)

The N-cyclopropylamine moiety is a classic pharmacophore found in irreversible inhibitors of monoamine oxidases A and B. The strained cyclopropyl ring contributes to the mechanism of inactivation. Although this compound has a cyclopropylamide, the potential for interaction with MAOs, perhaps as a reversible inhibitor, warrants investigation[7][8].

Serine Proteases

Substituted benzamidines, which are structurally related to benzamides, are known inhibitors of serine proteases such as trypsin, thrombin, and plasmin[9]. The benzamide moiety of this compound could potentially interact with the S1 pocket of these enzymes.

Cyclooxygenases (COX)

Certain substituted benzamides have demonstrated inhibitory activity against COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway. This suggests a potential anti-inflammatory role for this compound[10].

Quantitative Data on Structurally Related Compounds

The following table summarizes binding affinity and inhibitory concentration data for compounds structurally related to this compound against their respective targets. This data provides a basis for hypothesizing the potential potency of the title compound.

| Target | Related Compound | Assay Type | Quantitative Data | Reference |

| Dopamine D2 Receptor | [¹²⁵I]-Iodobenzamide | Radioligand Binding | Kd = 0.8 nM | [1] |

| Sigma-1 Receptor | 4-Chloro-N-(2-(diethylamino)ethyl)benzamide | Competition Binding | Ki = 1.2 nM | [3] |

| HDAC1 | N-(2-aminophenyl)-N'-benzyl-pyroglutamic acid benzamide derivative | Enzyme Inhibition | IC₅₀ = 100 nM | [6] |

| HDAC2 | N-(2-aminophenyl)-N'-benzyl-pyroglutamic acid benzamide derivative | Enzyme Inhibition | IC₅₀ = 92 nM | [6] |

| Trypsin | 4-Amidinobenzamide | Enzyme Inhibition | Ki = 6.2 µM | [9] |

| COX-1 | Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) | Enzyme Inhibition | IC₅₀ = 1.2 µM | [10] |

| COX-2 | Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) | Enzyme Inhibition | IC₅₀ = 25 µM | [10] |

Experimental Protocols

Detailed methodologies for assessing the interaction of this compound with its potential targets are provided below.

Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human dopamine D2 receptor.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[³H]-Spiperone (radioligand).

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Test compound (this compound) dissolved in DMSO.

-

Haloperidol (positive control).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-D2R cells by homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 25 µL of varying concentrations of the test compound or haloperidol.

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension (final protein concentration ~10-20 µ g/well ).

-

Incubate at room temperature for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a beta counter.

-

Determine non-specific binding in the presence of a high concentration of haloperidol (e.g., 10 µM).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

HDAC1 Enzyme Inhibition Assay

-

Objective: To measure the inhibitory activity of this compound against human HDAC1.

-

Materials:

-

Recombinant human HDAC1 enzyme.

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

HDAC assay buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

-

Developer solution containing a trypsin-like protease.

-

Trichostatin A (TSA) (positive control).

-

Test compound dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of HDAC assay buffer, 5 µL of the test compound or TSA at various concentrations.

-

Add 20 µL of the HDAC1 enzyme solution and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified Dopamine D2 Receptor signaling pathway.

Caption: Experimental workflow for an HDAC inhibition assay.

Caption: Structural motifs and their associated potential targets.

Conclusion

This compound represents an intriguing chemical entity with the potential to interact with multiple pharmacological targets of high therapeutic relevance. Based on the well-documented activities of its core structural components, further investigation into its effects on dopamine D2 receptors, sigma receptors, histone deacetylases, and monoamine oxidases is strongly warranted. The experimental protocols and data provided in this guide offer a solid starting point for researchers to elucidate the pharmacological profile of this compound and explore its potential as a novel therapeutic agent or research tool.

References

- 1. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodobenzamide - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-3-iodobenzamide|RUO [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of Ortho-Substituted Iodobenzamides in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs. Within this class, ortho-substituted iodobenzamides are emerging as a particularly promising motif for the development of novel therapeutics. The introduction of an iodine atom at the ortho position of the benzamide ring can significantly influence the molecule's physicochemical properties, including its conformation, lipophilicity, and ability to form halogen bonds. These modifications can lead to enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles, making this scaffold a focal point in the quest for next-generation therapies, particularly in oncology.

This technical guide provides a comprehensive literature review of ortho-substituted iodobenzamides in drug discovery, with a focus on their application as inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in cancer therapy.

Quantitative Analysis of Iodinated Benzamide-Related PARP Inhibitors

| Compound | Structure | PARP-1 Ki (nM)[1][2] |

| Talazoparib | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-7H-cyclohepta[b]pyridin-7-one | 0.65 ± 0.07 |

| Iodo-derivative of Talazoparib (racemic) | Racemic 8-(4-iodophenyl)-... | 1.73 ± 0.43 |

| Bromo-derivative of Talazoparib (racemic) | Racemic 8-(4-bromophenyl)-... | 1.92 ± 0.41 |

| Olaparib (Reference) | 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | 1.87 ± 0.10 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of ortho-iodobenzamides and the evaluation of their PARP inhibitory activity, compiled from various sources.

General Synthesis of Ortho-Iodobenzamides

The synthesis of ortho-iodobenzamides can be achieved through several established organic chemistry routes. A common approach involves the amidation of an ortho-iodobenzoic acid derivative with a desired amine.

Workflow for the Synthesis of an Ortho-Iodobenzamide Derivative:

Caption: General synthetic workflow for ortho-iodobenzamide derivatives.

Step-by-Step Protocol:

-

Activation of Ortho-Iodobenzoic Acid: To a solution of ortho-iodobenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a chlorinating agent like thionyl chloride is added. The reaction is typically stirred at room temperature for a specified period to form the activated acid derivative (e.g., an acyl chloride or an active ester).

-

Amidation: The desired primary or secondary amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified using techniques like flash column chromatography on silica gel to yield the pure ortho-iodobenzamide derivative.

PARP Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against PARP enzymes is commonly determined using in vitro enzymatic assays. A widely used method is the colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Workflow for PARP Inhibition Assay:

Caption: Workflow for a typical PARP inhibition assay.

Step-by-Step Protocol:

-

Plate Preparation: A 96-well plate is coated with histone proteins and blocked to prevent non-specific binding.

-

Reaction Mixture Preparation: In each well, a reaction mixture containing the PARP enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the test compound (or vehicle control) is prepared in an appropriate assay buffer.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histone proteins.

-

Detection: After incubation, the plate is washed to remove unreacted components. A solution of streptavidin-conjugated horseradish peroxidase (HRP) is added to each well, which binds to the biotinylated ADP-ribose chains on the histones.

-

Signal Generation and Measurement: A colorimetric or chemiluminescent HRP substrate is added, and the resulting signal is measured using a plate reader. The intensity of the signal is inversely proportional to the PARP inhibitory activity of the test compound.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50) value is then determined by fitting the data to a dose-response curve.

Signaling Pathway

PARP-1 is a key player in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. The inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, leads to a synthetic lethal phenotype.

The Role of PARP in DNA Repair and the Effect of Inhibition:

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

In cells with functional homologous recombination, the inhibition of PARP and the resulting accumulation of double-strand breaks can be tolerated as the HR pathway can effectively repair this type of DNA damage. However, in cancer cells with compromised HR, the inhibition of PARP leads to a catastrophic level of genomic instability, ultimately triggering apoptosis. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality and the foundation for the clinical success of PARP inhibitors.

Conclusion and Future Directions

Ortho-substituted iodobenzamides represent a promising and versatile scaffold for the design of novel therapeutics. Their potential as PARP inhibitors, as suggested by the activity of related iodinated compounds, warrants further investigation. Comprehensive SAR studies focusing specifically on the impact of the ortho-iodo substitution on PARP inhibition and selectivity are crucial to unlock the full potential of this chemical class. Future research should also focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of these compounds to guide their development into clinically viable drug candidates. The continued exploration of this unique chemical space holds significant promise for the discovery of innovative and effective treatments for cancer and other diseases.

References

An In-depth Technical Guide to N-cyclopropyl-4-iodobenzamide as a Core Fragment in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-iodobenzamide is a versatile fragment in medicinal chemistry, increasingly recognized for its utility in the development of potent and selective inhibitors of various therapeutic targets. Its unique combination of a rigid cyclopropyl group, a central benzamide scaffold, and a readily functionalizable iodine atom makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. The cyclopropyl moiety can provide favorable metabolic stability and conformational constraint, while the 4-iodo-substitution offers a convenient vector for chemical elaboration and optimization of initial fragment hits. This guide provides a comprehensive overview of the synthesis, biological significance, and application of this compound as a core fragment, with a particular focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for weak binding to a biological target. The initial hits, though often of low affinity, can be efficiently optimized into potent leads by growing, linking, or merging fragments.

This compound embodies several key features of an ideal fragment for FBDD:

-

Low Molecular Weight: With a molecular weight of 287.1 g/mol , it falls within the typical range for fragments.

-

Chemical Tractability: The 4-iodo group serves as a versatile chemical handle for Suzuki, Sonogashira, and other cross-coupling reactions, allowing for systematic exploration of chemical space around the core scaffold.

-

Defined Vector for Growth: The iodine atom provides a clear and predictable point for chemical modification, facilitating structure-activity relationship (SAR) studies.

-

Favorable Physicochemical Properties: The cyclopropyl group can enhance metabolic stability and improve ligand efficiency.

A typical FBDD workflow employing a fragment like this compound is depicted below.

Technical Guide: Spectroscopic Data and Synthesis of N-cyclopropyl-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chemical compound N-cyclopropyl-4-iodobenzamide. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.80 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.55 | d, J = 8.4 Hz | 2H | Ar-H |

| 6.25 | br s | 1H | NH |

| 2.89-2.83 | m | 1H | Cyclopropyl-CH |

| 0.86-0.81 | m | 2H | Cyclopropyl-CH₂ |

| 0.62-0.58 | m | 2H | Cyclopropyl-CH₂ |

Note: Data obtained from the ¹H NMR spectrum provided by MedChemExpress.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in public domain |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in public domain |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in public domain |

Experimental Protocols

The following section details the experimental protocols for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

This protocol describes a standard amide coupling reaction between 4-iodobenzoic acid and cyclopropylamine using a carbodiimide coupling agent.

Materials:

-

4-Iodobenzoic acid

-

Cyclopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and a minimal amount of anhydrous DMF to dissolve the solids.

-

Add anhydrous DCM to the flask, followed by cyclopropylamine (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Carbon NMR spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). The sample is dissolved in CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer. The solid sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Solubility profile of N-cyclopropyl-4-iodobenzamide in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of N-cyclopropyl-4-iodobenzamide, a compound of interest in contemporary chemical research. The document outlines its known solubility in common laboratory solvents, provides a comprehensive experimental protocol for determining solubility, and presents a visual workflow to guide researchers in this process. Understanding the solubility of this compound is a critical first step in a variety of experimental designs, including reaction chemistry, formulation development, and biological assays.

Core Data: Quantitative Solubility

The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and application. Currently, publicly available quantitative solubility data for this compound is limited. The most definitive data point is its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100[1] | 348.31[1] | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can affect solubility.[1] |

Note: The molecular weight of this compound is 287.10 g/mol .[1]

Experimental Protocol for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of choice, a detailed experimental protocol based on the widely accepted shake-flask method is provided below. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest (e.g., water, ethanol, acetonitrile)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard solution preparation

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Place the sealed vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be maintained at the desired experimental value (e.g., 25 °C).

-

-

Phase Separation:

-

Once equilibrium is established, remove the vial from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter into a clean collection vial.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The method should be capable of accurately detecting and quantifying this compound.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining compound solubility.

References

N-Cyclopropyl-4-iodobenzamide and its Analogs as Chemical Probes for Protein Binding: An In-depth Technical Guide

This technical guide provides a comprehensive overview of N-cyclopropyl-4-iodobenzamide and its structural analogs as chemical probes for studying protein-ligand interactions. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation. While specific data on this compound as a protein probe is limited, this guide will focus on a closely related and well-characterized analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, to illustrate the principles and methodologies of its application.

Introduction to Benzamide-based Chemical Probes

Benzamide derivatives are a versatile class of molecules in medicinal chemistry, known for their diverse biological activities. The incorporation of a cyclopropyl group can enhance binding affinity and metabolic stability, while an iodine atom provides a site for radiolabeling or further chemical modification, making these compounds suitable as chemical probes. These probes are instrumental in identifying and characterizing protein targets, elucidating biological pathways, and facilitating drug discovery.

While this compound itself is an identified active molecule, the publicly available data on its specific protein targets and its utility as a chemical probe is not extensive[1]. However, the structurally related compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been extensively studied as a high-affinity ligand for sigma receptors, particularly in the context of cancer imaging.[2][3][4] This guide will use this analog as a primary example to detail the application of such probes.

Chemical Synthesis

The synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is typically achieved through a standard amide coupling reaction.[5]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Experimental Protocol: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide [5]

-

Materials:

-

4-Iodobenzoic acid

-

1-Benzyl-4-aminopiperidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzoic acid (1.0 eq), 1-benzyl-4-aminopiperidine (1.0 eq), and HOBt (1.2 eq).

-

Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.

-

Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) portion-wise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

-

Quantitative Binding Data

The radioiodinated version of the probe, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been used to quantify its binding to sigma receptors in MCF-7 breast cancer cells.[2][4]

| Parameter | Value | Cell Line | Competitive Ligand | Reference |

| Ki | 4.6 nM | MCF-7 | Haloperidol | [2][4] |

| Ki | 56 nM | MCF-7 | DTG | [2][4] |

| Kd | 26 nM | MCF-7 | - | [4] |

| Bmax | 4000 fmol/mg protein | MCF-7 | - | [4] |

-

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[2]

-

Kd (Dissociation constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.

-

Bmax (Maximum binding capacity): Represents the total concentration of receptor sites in the tissue.

Experimental Protocols

4.1. Competitive Radioligand Binding Assay for Sigma Receptors [2]

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Materials and Reagents:

-

Membrane Preparation: Guinea pig brain or cultured cells (e.g., MCF-7) expressing sigma receptors.

-

Radioligand: [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

-

Non-specific binding control: A high concentration of a known sigma receptor ligand (e.g., Haloperidol).

-

Test compounds at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cells.

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

-

Incubate the mixture at a specified temperature for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

4.2. Photoaffinity Labeling for Target Identification [6]

Photoaffinity labeling (PAL) is a powerful technique to covalently link a chemical probe to its protein target upon photoactivation, enabling target identification. While a specific photoaffinity analog of this compound is not described in the search results, the general principles apply.

General Workflow for Photoaffinity Labeling:

Caption: General workflow for photoaffinity labeling-based target identification.

Signaling Pathway

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide derivatives are known to target the sigma-1 receptor. The following diagram illustrates a simplified signaling pathway associated with this receptor.[2]

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

This compound and its analogs represent a valuable class of chemical probes for investigating protein function and for drug discovery. The well-characterized compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, serves as an excellent case study, demonstrating high-affinity binding to sigma receptors and utility in quantitative binding assays. The methodologies detailed in this guide, from chemical synthesis to target identification strategies like photoaffinity labeling, provide a framework for the application of such probes in elucidating complex biological systems. Future work could focus on developing photoactivatable and clickable versions of this compound to expand its utility in target discovery proteomics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of N-cyclopropyl-4-iodobenzamide with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This application note provides a detailed protocol for the Suzuki coupling of N-cyclopropyl-4-iodobenzamide with a variety of arylboronic acids. This compound is a valuable building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse library of N-cyclopropyl-4-arylbenzamides, which are of significant interest in medicinal chemistry.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with arylboronic acids is depicted below. The reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an arylboronic acid in the presence of a base and a suitable solvent system.

Reaction:

This compound + Arylboronic Acid ---[Pd catalyst, Base, Solvent]--> N-cyclopropyl-4-arylbenzamide

Experimental Protocol

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions of aryl iodides.[1][2][3][4][5] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (various)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or Sphos

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, or a mixture of Acetonitrile and Water

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser (if refluxing)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add the chosen solvent (e.g., 1,4-dioxane or a 4:1 mixture of acetonitrile and water) and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific arylboronic acid.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropyl-4-arylbenzamide product.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on analogous reactions reported in the literature.[1][2][4] Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | N-cyclopropyl-4-phenylbenzamide | 90-98% |

| 2 | 4-Methylphenylboronic acid | N-cyclopropyl-4-(p-tolyl)benzamide | 92-97% |

| 3 | 4-Methoxyphenylboronic acid | N-cyclopropyl-4-(4-methoxyphenyl)benzamide | 88-95% |

| 4 | 4-Fluorophenylboronic acid | N-cyclopropyl-4-(4-fluorophenyl)benzamide | 85-93% |

| 5 | 4-Chlorophenylboronic acid | N-cyclopropyl-4-(4-chlorophenyl)benzamide | 82-90% |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | N-cyclopropyl-4-(4-(trifluoromethyl)phenyl)benzamide | 78-88% |

| 7 | 3-Methoxyphenylboronic acid | N-cyclopropyl-4-(3-methoxyphenyl)benzamide | 87-94% |

| 8 | 2-Methylphenylboronic acid | N-cyclopropyl-4-(o-tolyl)benzamide | 75-85% |

| 9 | Thiophen-2-ylboronic acid | N-cyclopropyl-4-(thiophen-2-yl)benzamide | 80-90% |

| 10 | Pyridin-3-ylboronic acid | N-cyclopropyl-4-(pyridin-3-yl)benzamide | 70-85% |

Visualizations

To further illustrate the process, the following diagrams outline the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a wide array of N-cyclopropyl-4-arylbenzamides from this compound. The provided protocol offers a robust starting point for researchers in drug discovery and organic synthesis. The reaction is generally high-yielding and tolerates a broad range of functional groups on the arylboronic acid coupling partner, making it an invaluable tool for the generation of compound libraries for biological screening.

References

- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of N-cyclopropyl-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination using N-cyclopropyl-4-iodobenzamide as a key building block. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the N-cyclopropyl benzamide motif in various drug candidates. The cyclopropyl group can enhance metabolic stability, potency, and other desirable pharmacokinetic properties.[1][2][3]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] While highly versatile, the amination of aryl iodides can present challenges, such as catalyst inhibition by the iodide anion.[1][5] Therefore, careful selection of the catalyst system and reaction conditions is crucial for a successful transformation.

Core Concepts and Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps:

-

Oxidative Addition: The aryl halide (this compound) adds to a palladium(0) complex, forming a palladium(II) species.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[4][5]

A potential side reaction is the formation of unreactive palladium iodide dimers, which can hinder the catalytic cycle. The choice of solvent and ligands can mitigate this issue.[5]

Experimental Protocols

The following protocols are representative procedures for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on general procedures for the amination of aryl iodides and should be optimized for specific substrates.[6]

Protocol 1: Coupling of this compound with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard inert atmosphere glassware (Schlenk tube or glovebox)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (5 mL).

-

Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-